4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine
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Overview
Description
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine is a complex organic compound with the molecular formula C12H17BrN4O4S. This compound is notable for its unique structure, which includes a bromopyrimidine moiety, a pyrrolidine ring, and a morpholine ring connected via a sulfonyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The sulfonyl group can form strong interactions with various enzymes, affecting their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine moiety but lacks the additional functional groups.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Morpholine derivatives: Compounds with morpholine rings and varying functional groups.
Uniqueness
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNGGZURKGUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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